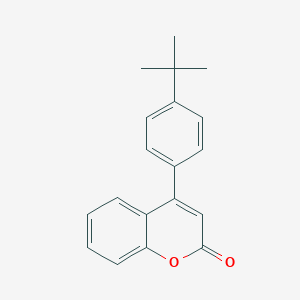
4-(4-tert-Butylphenyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-tert-Butylphenyl)-2H-chromen-2-one is an organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a tert-butyl group attached to the phenyl ring, which is further connected to the chromen-2-one structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-Butylphenyl)-2H-chromen-2-one typically involves the condensation of 4-tert-butylphenylacetic acid with salicylaldehyde in the presence of a base, followed by cyclization to form the chromen-2-one structure. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like piperidine or pyridine. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(4-tert-Butylphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one structure to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the chromen-2-one moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the chromen-2-one structure.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-(4-tert-Butylphenyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(4-tert-Butylphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase or lipoxygenase, leading to anti-inflammatory effects.
Modulating signaling pathways: Such as the NF-κB pathway, which is involved in inflammation and immune responses.
Interacting with cellular receptors: Leading to changes in cellular functions and responses.
相似化合物的比较
4-(4-tert-Butylphenyl)-2H-chromen-2-one can be compared with other similar compounds, such as:
4-tert-Butylphenol: A phenol derivative with similar structural features but different chemical properties and applications.
4-tert-Butylbenzoyl chloride: Used in the synthesis of various organic compounds.
4-tert-Butylphenylacetylene: An intermediate in organic synthesis with distinct reactivity.
The uniqueness of this compound lies in its chromen-2-one structure combined with the tert-butylphenyl group, which imparts specific chemical and biological properties.
属性
分子式 |
C19H18O2 |
|---|---|
分子量 |
278.3 g/mol |
IUPAC 名称 |
4-(4-tert-butylphenyl)chromen-2-one |
InChI |
InChI=1S/C19H18O2/c1-19(2,3)14-10-8-13(9-11-14)16-12-18(20)21-17-7-5-4-6-15(16)17/h4-12H,1-3H3 |
InChI 键 |
VWCJZNUNSUVWMR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)OC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















